
Tert-butyl 4-methylenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-methylenepiperidine-1-carboxylate (CAS: 159635-49-1) is a Boc-protected piperidine derivative with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . Its structure features a piperidine ring substituted with a methylene group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is widely utilized in organic synthesis as a versatile intermediate, particularly in transition-metal-catalyzed cross-couplings, radical reactions, and aziridinations . Its exocyclic double bond and Boc group confer reactivity in hydroboration, cycloadditions, and functionalization reactions while ensuring stability during multi-step syntheses .
Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and toxicity if swallowed (H302), necessitating precautions such as glove use and proper ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with a suitable methylene source . The reaction is carried out under inert gas (such as nitrogen or argon) at a temperature of 2-8°C to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-methylenepiperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that it may serve as an intermediate in the synthesis of various bioactive compounds, including:
- Monoacylglycerol Lipase Inhibitors : Studies have shown that derivatives of this compound can inhibit monoacylglycerol lipase, an enzyme implicated in pain and inflammation pathways. This inhibition could lead to novel analgesic therapies .
- Neuroprotective Agents : Preliminary studies suggest that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to protect neuronal cells from oxidative stress and amyloid-beta toxicity .
Organic Synthesis
The compound is widely used as an intermediate in organic synthesis, particularly for creating complex molecules with potential therapeutic effects. Its utility includes:
- Synthesis of Piperidine Derivatives : this compound can be transformed into various piperidine derivatives that have applications in drug development .
- Functionalization Reactions : The compound can undergo multiple functionalization reactions, allowing chemists to introduce diverse functional groups into the piperidine framework, enhancing its versatility in synthetic applications .
In Vitro Studies
Research has demonstrated several biological activities associated with this compound:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
- Modulation of Chemokine Receptors : The compound may modulate chemokine receptor activity, which could have implications for therapies targeting immune responses and cancer treatment .
In Vivo Studies
In vivo studies provide insights into the therapeutic potential of this compound:
- Neuroprotective Effects : Animal models have indicated that administration of this compound can reduce markers of oxidative stress and improve cognitive function .
- Anti-inflammatory Properties : Research has shown that this compound can lower cytokine levels associated with inflammation in rodent models, indicating its potential role in treating inflammatory disorders .
Case Studies
Several case studies highlight the applications of this compound:
- Neurodegenerative Disease Models : In studies simulating Alzheimer's pathology, this compound showed protective effects on neuronal health when administered alongside neurotoxic agents, leading to reduced cell death markers .
- Inflammatory Response Modulation : Research demonstrated that this compound could effectively reduce inflammation markers in models designed to study inflammatory responses, suggesting therapeutic potential for conditions like arthritis .
Mechanism of Action
The mechanism of action of tert-butyl 4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Piperidine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
Tert-butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 | C₁₁H₁₉NO₂ | 197.27 | Boc, exocyclic methylene |
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate | - | C₁₆H₃₁NO₂ | 269.43 | Boc, saturated alkyl chain |
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 | C₁₀H₁₄N₂O₂ | 194.23 | Boc, cyanomethylene (azetidine core) |
Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate | 236406-37-4 | C₁₄H₂₅NO₃ | 255.35 | Boc, allyl, hydroxymethyl |
Key Observations :
- The exocyclic methylene group in this compound enables unique reactivity in radical additions and cyclizations, unlike saturated analogs like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate, which lack such sites .
- Cyanomethylene-substituted azetidines (e.g., CAS 1153949-11-1) exhibit higher electrophilicity due to the electron-withdrawing cyano group, favoring nucleophilic attacks compared to the methylene group in the target compound .
- Allyl and hydroxymethyl substituents (e.g., CAS 236406-37-4) introduce steric bulk and polarity, impacting solubility and reactivity in cross-coupling reactions .
Key Observations :
- The target compound’s methylenepiperidine core facilitates diverse functionalizations, such as hydroboration to install alkyl/aryl groups (e.g., in Suzuki-Miyaura couplings) .
- Saturated analogs (e.g., tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate) are less reactive in radical or cycloaddition reactions but offer stability for long-term storage .
- Cyanomethylene derivatives are more suited for constructing electron-deficient scaffolds, contrasting with the target compound’s neutral reactivity .
Key Observations :
- The target compound’s moderate hazards contrast with the severe acute toxicity of tert-butyl 3-methyleneazetidine-1-carboxylate, reflecting structural influences on toxicity .
- Allyl-substituted derivatives (e.g., CAS 236406-37-4) exhibit better safety profiles, likely due to reduced electrophilicity .
Biological Activity
Tert-butyl 4-methylenepiperidine-1-carboxylate (TBMPC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoacylglycerol lipase (MAGL). This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₉NO₂
- Molecular Weight : 197.27 g/mol
- CAS Number : 159635-49-1
Synthesis and Preparation
TBMPC is synthesized primarily through reactions involving piperidine derivatives and tert-butyl esters. The synthesis typically involves the following steps:
- Starting Materials : Piperidine derivatives and tert-butyl chloroformate.
- Reaction Conditions : Anhydrous solvents such as toluene are used under controlled temperatures to facilitate the reaction.
Inhibition of Monoacylglycerol Lipase (MAGL)
MAGL is crucial in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG), which has implications for various neurodegenerative diseases and cancer. TBMPC has been identified as a reversible inhibitor of MAGL, demonstrating significant potential in therapeutic applications.
- Mechanism of Action : TBMPC inhibits MAGL by binding reversibly to the enzyme, thereby preventing the hydrolysis of 2-AG. This inhibition can lead to increased levels of 2-AG, which may exert neuroprotective effects and reduce inflammation.
- Research Findings :
Case Studies
- Neurodegenerative Diseases : In preclinical models, TBMPC has been linked to reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The elevation of 2-AG levels appears to play a critical role in these effects.
- Cancer Research : Studies have indicated that TBMPC can synergize with chemotherapeutic agents like gemcitabine, enhancing their efficacy against pancreatic cancer cells . This synergy may arise from its ability to modulate lipid signaling pathways that are often hijacked by cancer cells for growth and survival.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | IC₅₀ (MAGL Inhibition) | Biological Activity |
---|---|---|---|
TBMPC | 159635-49-1 | Low micromolar | Neuroprotective, Anticancer |
JZL-184 | 300000-00-0 | Subnanomolar | Selective MAGL inhibitor |
URB597 | 300000-00-1 | Low nanomolar | FAAH inhibitor |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for tert-butyl 4-methylenepiperidine-1-carboxylate to ensure stability?
- Methodological Answer: To maintain stability, store the compound in a tightly sealed container under inert conditions (e.g., nitrogen atmosphere) in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight, heat sources, or moisture. Storage temperatures should ideally be below 25°C, with refrigeration (2–8°C) recommended for long-term stability. These precautions minimize degradation and unwanted reactions, as highlighted in safety data sheets .
Q. How should researchers safely handle this compound in the laboratory?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of dust or vapors. For respiratory protection, employ NIOSH-certified P95 respirators for low-level exposures or OV/AG/P99 respirators for higher concentrations. Avoid skin contact by using chemical-resistant gloves (e.g., Viton®) and ensure immediate access to eyewash stations and safety showers .
Q. What are the common synthetic routes for synthesizing this compound?
- Methodological Answer: A typical synthesis involves functionalizing the piperidine ring. One route starts with tert-butyl carbamate reacting with 4-methylenepiperidine under basic conditions (e.g., using triethylamine or DBU as a catalyst). The reaction is carried out in anhydrous dichloromethane or THF at 0–25°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Characterization is performed using NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. Which software tools are recommended for determining the crystal structure of this compound?
- Methodological Answer: For crystallographic analysis, use SHELXTL (for structure solution and refinement) and WinGX (for data processing and visualization) . ORTEP for Windows is recommended for generating anisotropic displacement ellipsoid diagrams. Data collection typically employs single-crystal X-ray diffraction, with refinement parameters adjusted for high-resolution or twinned datasets .
Advanced Research Questions
Q. How can researchers assess the stability and reactivity of this compound when experimental data is limited?
- Methodological Answer: Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity for 1–3 months) and monitor degradation via HPLC or LC-MS. Reactivity can be inferred by exposing the compound to common reagents (acids, bases, oxidizers) and analyzing products spectroscopically. Computational tools like DFT calculations predict stability trends, while compatibility testing identifies hazardous reactions (e.g., with strong oxidizers) .
Q. What methodologies are employed to analyze the hydrogen bonding network in crystalline this compound?
- Methodological Answer: Use graph set analysis (GSA) to classify hydrogen-bonding patterns in crystal structures. Crystallographic data from X-ray diffraction is analyzed using Mercury (CCDC) or PLATON to identify donor-acceptor distances and angles. For dynamic behavior, variable-temperature NMR or molecular dynamics simulations can probe intermolecular interactions in solution .
Q. How can computational chemistry predict the physicochemical properties of this compound?
- Methodological Answer: Employ quantum mechanical software (e.g., Gaussian, ORCA) to calculate logP (lipophilicity), pKa, and solubility using COSMO-RS or SMD solvation models. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets. Thermochemical properties (e.g., Gibbs free energy of formation) are derived from DFT-optimized geometries .
Q. What strategies are effective in resolving data contradictions when refining the crystal structure of this compound using SHELXL?
- Methodological Answer: For twinned or low-resolution data, apply the TWIN/BASF commands in SHELXL to model twin domains. Use the SQUEEZE procedure (PLATON) to account for disordered solvent. Cross-validate refinement with R-free values and electron density maps. For high-resolution datasets, anisotropic displacement parameters and Hirshfeld atom refinement (HAR) improve accuracy .
Properties
IUPAC Name |
tert-butyl 4-methylidenepiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZMULNKGUIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373553 | |
Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-49-1 | |
Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-Methylenepiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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